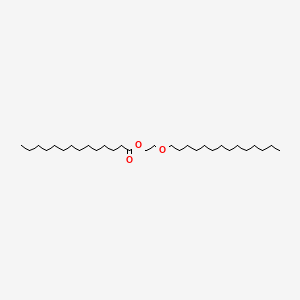

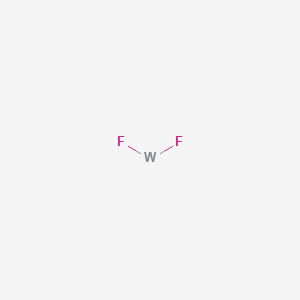

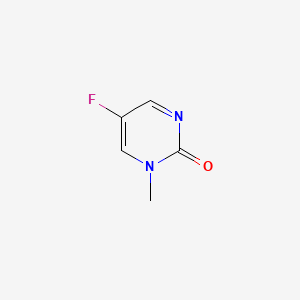

![molecular formula C12H8O2 B1615838 苯并[de]异色烯-1(3H)-酮 CAS No. 518-86-5](/img/structure/B1615838.png)

苯并[de]异色烯-1(3H)-酮

描述

1H,3H-Naphtho[1,8-cd]pyran-1-one is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1H,3H-Naphtho[1,8-cd]pyran-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H,3H-Naphtho[1,8-cd]pyran-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,3H-Naphtho[1,8-cd]pyran-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

零价铁纳米粒子的合成

萘化物衍生物已用于零价铁纳米粒子的合成。这些纳米粒子使用碱金属萘化物作为强还原剂在低温下于THF等溶剂中合成。 由此产生的反应性Fe(0)纳米粒子在催化和材料科学中具有潜在的应用 .

有机合成与药物化学

萘化物是合成各种有机化合物的关键中间体。其刚性的四环骨架使其成为药物发现的宝贵支架。 例如,芳基萘内酯表现出广泛的生物活性,包括细胞毒性、抗血小板、抗病毒、抗HIV、抗真菌、神经保护和抗炎特性 .

农业化学工业

在农业领域,萘化物化合物以其润湿和消泡性能而著称。 它们在可湿性粉剂和用于作物保护的颗粒产品的配方中特别有用 .

纺织和面料行业

萘化物化合物的润湿和消泡性能在纺织工业中也很有益。 它们用于漂白和染色操作,以改善织物的加工 .

先进材料合成

萘化物及其衍生物用于先进材料的合成。 例如,它们参与多环芳烃及其氧化衍生物的制备,这些衍生物在环境科学和工程中很重要 .

化学研究与开发

萘化物是化学研究中令人关注的化合物,尤其是在研究其性质和反应方面。 它作为构建单元用于合成用于各种研究领域的更复杂的化学结构,包括生命科学、材料科学和分析化学 .

作用机制

Target of Action:

Benzo[de]isochromen-1(3H)-one interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, one notable interaction involves the α-C(sp3)–H/O–H cross-coupling reaction . In this process, benzoic acid assists in the synthesis of α-alkoxy isochroman derivatives by facilitating electrochemical α-C(sp3)–H bond activation and subsequent coupling with alcohols . These derivatives may serve as intermediates or modulators in various biological pathways.

Result of Action:

Benzo[de]isochromen-1(3H)-one’s action can lead to diverse effects at the molecular and cellular levels. These may include:

生化分析

Biochemical Properties

Benzo[de]isochromen-1(3H)-one is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that a tricyclic moiety of Benzo[de]isochromen-1(3H)-one makes hydrophobic interactions with the side chains of Val150, Leu107, and Phe138 . These interactions can influence the biochemical reactions involving these molecules.

Cellular Effects

The cellular effects of Benzo[de]isochromen-1(3H)-one are diverse and significant. It has been shown to have high binding affinity for N-terminal Hsp90a, a heat shock protein . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzo[de]isochromen-1(3H)-one involves its interactions with biomolecules at the molecular level. For example, it forms a hydrogen bond with a water molecule that is hydrogen-bound to the backbone of Phe138 and the side chain . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Benzo[de]isochromen-1(3H)-one can change over time in laboratory settings. For instance, it has been observed that Benzo[de]isochromen-1(3H)-one induces structural damage to the genetic material, accelerates lipid peroxidation, disrupts protein metabolism, curtails carotenoid production, and alters glucose metabolic pathways .

属性

IUPAC Name |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOVZLWSUZKTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279237 | |

| Record name | peri-Naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-86-5 | |

| Record name | Naphthalid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | peri-Naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of naphthalide?

A1: Naphthalide has the molecular formula C13H8O2 and a molecular weight of 196.19 g/mol.

Q2: Are there efficient synthetic routes to produce 1,8-naphthalide and 1,8-naphthalenedimethanol?

A2: Yes, mild and efficient procedures have been developed. 1,8-Naphthalide can be prepared from 1,8-naphthlic anhydride using LiAlH4 as a reducing agent in an ice-water bath. [] 1,8-Naphthalenedimethanol is obtained from the reduction of 1,8-naphthalic anhydride by LiAlH4 and Lewis acids at room temperature. []

Q3: Can naphthalide derivatives be synthesized through specific chemical modifications?

A3: Yes, for example, researchers achieved the synthesis of 1-oxygenated 2, 3-naphthalides and 5-oxygenated 2, 3-naphthatides through lithiation of ring-methoxylated N, N-dimethylnaphthalenemethylamines, carboxylation, quarternarization, and pyrolysis. []

Q4: Is there a known solvent that allows for the control of PtPb nanoparticle size prepared via sodium naphthalide reduction?

A4: Yes, using diglyme as a solvent in the synthesis of PtPb nanoparticles by sodium naphthalide reduction allows for size control through annealing at temperatures below diglyme's boiling point (162 °C). []

Q5: How does the molar ratio of CeCl3 to lithium naphthalide (LiNp) affect the reactivity and selectivity of low valent cerium species in organic reactions?

A5: Research indicates that varying the CeCl3:LiNp ratio influences both the reactivity and selectivity of low valent cerium species when reacting with carbonyl compounds. This can lead to the production of alcohols, pinacols, or alkenes. []

Q6: How does the presence of a silica (SiO2) support affect the catalytic activity of Pt3Ti nanoparticles in CO oxidation?

A6: Dispersing Pt3Ti nanoparticles on SiO2 supports results in a significant enhancement of their catalytic activity towards CO oxidation, showing a lower onset temperature compared to unsupported Pt nanoparticles. []

Q7: How does the structure of 3-(3-substituted phenoxy)phthalides influence their alkaline hydrolysis rate?

A7: The alkaline hydrolysis rates of 3-(3-substituted phenoxy)phthalides are affected by the substituent on the phenoxy ring. These effects can be quantified using the Hammett equation, demonstrating a structure-activity relationship. []

Q8: Has the anticancer potential of thymidylate synthase inhibitors (TSIs) containing the naphthalide scaffold been investigated?

A8: Yes, several naphthalide-based TSIs have been synthesized and evaluated for anticancer activity. Compounds like MR21 and MR36 showed promising results against melanoma cells, highlighting the potential of this scaffold for anticancer drug development. []

Q9: What is the primary mechanism of action for naphthalide-based thymidylate synthase inhibitors (TSIs) in exhibiting anticancer activity?

A9: Naphthalide-based TSIs primarily target the enzyme thymidylate synthase, which plays a crucial role in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA. By inhibiting TS, these compounds disrupt DNA synthesis and ultimately inhibit cancer cell proliferation. []

Q10: Do justicidin A and other 1-aryl-2,3-naphthalide lignans exhibit cytotoxic effects?

A10: Yes, justicidin A, a known 1-aryl-2,3-naphthalide lignan, displays potent cytotoxic effects against various cancer cell lines, including T-24, CaSki, SiHa, HT-3, PLC/PRF/5, and 212 cells. []

Q11: Is there a high-pressure liquid chromatographic (HPLC) method available for the separation of aryl-naphthalide lignan lactones?

A11: Yes, a method utilizing an octadecyl-silica column with a methanol/water eluent has been developed. This technique is valuable for chemotaxonomic and toxicological studies of these compounds. []

Q12: What were the early findings on substitution reactions within the naphthalene molecule?

A12: Early research on substitution in the naphthalene series explored the directive powers of substituents on the naphthalene ring. Studies found that the influence of hydroxyl and its derivatives decreased in the order OH > OR > OSO2H. []

Q13: How are negatively charged single-walled carbon nanotubes (r-SWCNTs), prepared using alkali metal naphthalides, utilized in material science?

A13: The negative charge introduced to SWCNTs by alkali metal naphthalide reduction facilitates their reaction with epoxy resins. This approach improves SWCNT dispersion and enhances the toughness and fracture toughness of the resulting nanocomposites. []

Q14: Can sodium naphthalide be used to modify the surface of fluoropolymers like poly(vinylidene fluoride) (PVDF)?

A14: Yes, sodium naphthalide can reduce poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP), a type of fluoropolymer, enabling the introduction of carboxylic acid groups on its surface. This modification is achievable through a two-step process involving surface reduction and subsequent oxidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

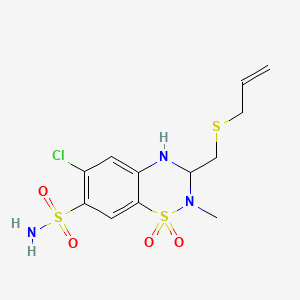

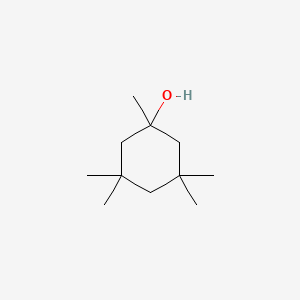

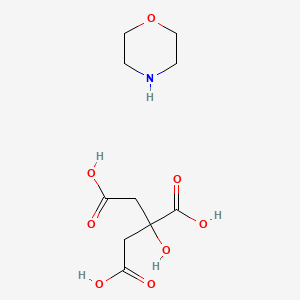

![2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate](/img/structure/B1615764.png)